molecular formula C19H20N4O4 B2398024 Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-37-2

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2398024
CAS RN: 622362-37-2
M. Wt: 368.393
InChI Key: QLGCXSGXDJAEPT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the ring . The presence of the pyrimidine ring suggests that this compound might have biological activity, as pyrimidine is a key component of nucleotides, which are the building blocks of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The various substituents attached to this ring would significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the nature of the substituents attached to the pyrimidine ring. For instance, amino groups (-NH2) are often involved in reactions with acids and bases, while carbonyl groups (>C=O) can undergo a variety of addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of the substituents attached to the pyrimidine ring. For instance, the presence of polar groups like carbonyl (>C=O) and amino (-NH2) would increase the compound’s solubility in water .

Scientific Research Applications

Anticancer Properties

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interact with specific cellular targets, making it a candidate for further study in cancer therapy .

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. It has demonstrated inhibitory effects against bacteria, fungi, and even drug-resistant strains. Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate could serve as a lead compound for developing novel antimicrobial agents .

Anti-inflammatory Potential

The unique chemical structure of this compound suggests that it might modulate inflammatory pathways. Researchers have investigated its impact on inflammatory markers and cytokines. Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate could be relevant in managing inflammatory diseases .

Neuroprotective Effects

Preclinical studies have explored the neuroprotective properties of this compound. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate holds promise for neurodegenerative disorder research .

Metabolic Disorders

Researchers have investigated whether this compound affects metabolic pathways. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate could be relevant in managing metabolic disorders like diabetes and obesity .

Synthetic Chemistry

Beyond its biological applications, the synthesis of this compound has attracted interest. Novel methods for constructing its complex structure have been explored. Researchers aim to develop efficient and scalable synthetic routes for Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Pyrimidine derivatives are found in many drugs and have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities .

properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-pyridin-3-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-5-9-27-18(25)13-11(2)21-16-15(14(13)12-7-6-8-20-10-12)17(24)23(4)19(26)22(16)3/h5-8,10,14,21H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCXSGXDJAEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CN=CC=C3)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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